

certificate of analysis for Benzene-d5-propanoicd4 acid (9CI)

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Compound of Interest

Benzene-d5-propanoic-d4acid
(9CI)

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Comparative Analysis of Deuterated Propanoic Acid Standards

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Deuterated Standard for Your Analytical Needs.

This guide provides a comparative analysis of Benzene-d5-propanoic-d4 acid (9CI) and alternative deuterated propanoic acid standards. The selection of a suitable internal standard is critical for achieving accurate and reproducible results in quantitative analytical methods, such as mass spectrometry-based assays. This document outlines key quality attributes, supported by experimental data, to inform your selection process.

Data Presentation: Comparison of Key Quality Attributes

The following table summarizes the certificate of analysis data for Benzene-d5-propanoic-d4 acid (9CI) and two common alternatives: Propionic-d5 acid and 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4). These alternatives are often used in metabolomics and as internal standards in various analytical applications.



Feature	Benzene-d5- propanoic-d4 acid (9CI)	Propionic-d5 acid	3- (Trimethylsilyl)prop ionic-2,2,3,3-d4 acid sodium salt (TSP-d4)
CAS Number	307558-32-3	60153-92-6	24493-21-8
Synonyms	Hydrocinnamic acid- d9	Propanoic-d5 acid	TSP-d4
Molecular Formula	C ₉ D ₉ H ₁ O ₂	C₃D₅HO₂	C ₆ H ₉ D ₄ NaO ₂ Si
Molecular Weight	159.25 g/mol	79.11 g/mol	172.27 g/mol
Isotopic Purity	98 atom % D (Typical) [1]	≥98 atom % D	98 atom % D
Chemical Purity	Not specified	≥99% (CP)	≥98.0% (NMR)
Physical Form	Solid	Neat Oil	Solid
Solubility	Not specified	Soluble in Methanol and Water	Soluble in water

Experimental Protocols

The quality of a deuterated standard is primarily assessed by its chemical and isotopic purity. Below are detailed methodologies for determining these critical parameters.

Chemical Purity Determination by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a compound without the need for a specific reference standard of the same compound.

Methodology:

• Sample Preparation:



- Accurately weigh a specific amount of the deuterated standard (e.g., 5-10 mg) into an NMR tube.
- Accurately weigh a certified internal standard of known purity (e.g., maleic anhydride) and add it to the same NMR tube.
- Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

NMR Data Acquisition:

- Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time
 of the signals of interest to allow for complete magnetization recovery.
- Use a 90° pulse angle.
- Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the signals to be integrated).
- Data Processing and Analysis:
 - Apply appropriate phasing and baseline correction to the spectrum.
 - Integrate a well-resolved signal from the analyte and a signal from the internal standard.
 - Calculate the purity of the analyte using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

- I = Integral value
- N = Number of protons for the integrated signal



- MW = Molecular weight
- \circ m = mass
- P = Purity of the internal standard

Isotopic Enrichment Determination by Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic enrichment of a labeled compound by analyzing the distribution of its isotopologues.

Methodology:

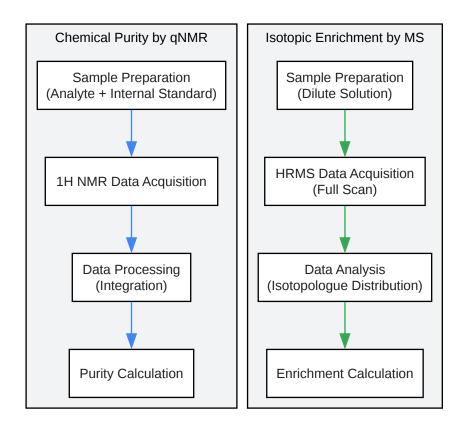
- Sample Preparation:
 - Prepare a dilute solution of the deuterated standard (e.g., 1 μg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
- MS Data Acquisition:
 - Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography system.
 - Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
 - Acquire the full scan mass spectrum in the appropriate mass range to observe the molecular ion cluster.
 - Ensure the mass resolution is sufficient to resolve the isotopic peaks.
- Data Analysis:
 - Identify the monoisotopic peak (M+0) and the peaks corresponding to the different deuterated isotopologues (M+1, M+2, ... M+n).
 - Calculate the relative abundance of each isotopologue from the peak intensities.



 The isotopic enrichment is typically reported as the percentage of the desired deuterated species relative to all other isotopologues.

Mandatory Visualization

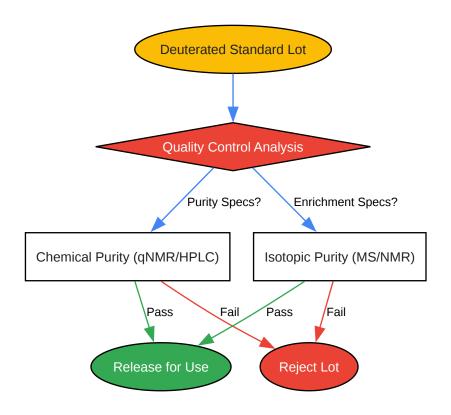
The following diagrams illustrate the experimental workflows for the quality control of deuterated standards.



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Caption: Workflow for QC of deuterated standards.





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Caption: Logical flow for quality control.

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References

- 1. parchem.com [parchem.com]
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